2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Description

BenchChem offers high-quality 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

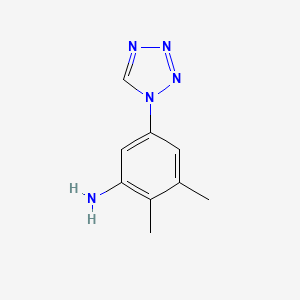

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-5-(tetrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVCPXNTJGIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589904 | |

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954328-84-8 | |

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a foundational pillar for successful development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the key physicochemical characteristics of the novel compound 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline.

While specific experimental data for this compound is not widely available in public literature, this document serves as a predictive guide and a methodological framework for its characterization. By analyzing its constituent chemical moieties—a substituted aniline ring and a tetrazole group—we can forecast its behavior and establish robust protocols for empirical validation. The methodologies detailed herein are grounded in established principles of medicinal chemistry and are designed to provide the rigorous, reproducible data required for advancing a candidate molecule through the development pipeline.

This guide is intended for researchers, medicinal chemists, and drug development professionals, offering both predictive insights and actionable experimental workflows.

Molecular Structure and Predicted Physicochemical Properties

The structure of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline combines a moderately lipophilic dimethylaniline core with the acidic and polar tetrazole moiety. This unique combination suggests a complex interplay of properties that are critical to its function as a potential therapeutic agent.

Figure 1: Chemical Structure of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (A visual representation of the chemical structure would be placed here in a formal document.)

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties based on computational models and an analysis of the compound's functional groups. These values serve as essential benchmarks for initial experimental design.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₉H₁₁N₅ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 189.22 g/mol | Influences diffusion, solubility, and membrane permeability. |

| Predicted pKa (Acidic) | 4.5 - 5.0 (Tetrazole) | The tetrazole ring is a well-known bioisostere for a carboxylic acid, impacting ionization state and solubility at physiological pH. |

| Predicted pKa (Basic) | 3.5 - 4.5 (Aniline) | The basicity of the aniline nitrogen is reduced by the aromatic ring but influences its charge state in acidic environments like the stomach. |

| Predicted logP | 1.5 - 2.5 | This value suggests a balance between aqueous solubility and lipid membrane permeability, a key factor for oral bioavailability. |

| Predicted Aqueous Solubility | pH-dependent | Expected to have higher solubility at pH values above the tetrazole pKa and below the aniline pKa due to ionization. |

| Hydrogen Bond Donors | 1 (Aniline N-H) | The ability to donate hydrogen bonds influences interactions with biological targets and solubility. |

| Hydrogen Bond Acceptors | 5 (Tetrazole Nitrogens, Aniline Nitrogen) | The number of acceptor sites is critical for molecular recognition and solubility in polar solvents. |

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, a series of standardized experiments are required. The following protocols are designed to be self-validating and provide the high-quality data necessary for regulatory submissions and further development.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining intrinsic solubility due to its directness and reliability.

Causality Behind the Method: This protocol is designed to achieve a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a saturated solution, providing a definitive measure of its intrinsic solubility (S₀). The inclusion of various pH buffers is critical for understanding how the compound's ionizable groups (aniline and tetrazole) affect its solubility in different physiological environments, such as the stomach (pH 1-2) and the small intestine (pH 6-7.5).

Step-by-Step Protocol:

-

Preparation of Buffers: Prepare a series of buffered solutions at relevant pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0).

-

Sample Preparation: Add an excess amount of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline to a series of vials, ensuring a visible amount of solid remains undissolved.

-

Equilibration: Add a precise volume of each buffer to the corresponding vials. Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The measured concentration represents the solubility of the compound at that specific pH and temperature.

Workflow Diagram:

Caption: Workflow for solubility determination via the shake-flask method.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups by measuring pH changes during titration with an acid or base.

Causality Behind the Method: This technique directly measures the affinity of the compound's functional groups for protons. For 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, titrating with a strong base (like NaOH) will deprotonate the acidic tetrazole, while titrating with a strong acid (like HCl) will protonate the basic aniline. The pKa is the pH at which 50% of the molecules are in their ionized form, a critical inflection point in the titration curve. This data is essential for predicting the compound's charge state and behavior in different biological compartments.

Step-by-Step Protocol:

-

Sample Dissolution: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure solubility).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Acidic pKa (Tetrazole): Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.

-

Basic pKa (Aniline): In a separate experiment, titrate a fresh solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Plotting: Plot the measured pH versus the volume of titrant added.

-

pKa Calculation: The pKa value corresponds to the pH at the half-equivalence point on the titration curve. Specialized software can be used to calculate the pKa from the first derivative of the curve.

Workflow Diagram:

Caption: Workflow for pKa determination via potentiometric titration.

Determination of Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility between an aqueous and an immiscible organic solvent, typically octanol and water.

Causality Behind the Method: The logP value is a critical indicator of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. A balanced logP is often sought; too low, and the compound may not cross lipid membranes, too high, and it may have poor aqueous solubility or be rapidly metabolized. The octanol-water system is the industry standard as octanol's properties are believed to mimic those of biological lipid bilayers.

Step-by-Step Protocol:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to an equal volume of the pre-saturated n-octanol in a vial.

-

Equilibration: Seal the vial and shake for several hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Carefully sample both the aqueous and octanol phases and measure the compound's concentration in each using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Conclusion

The physicochemical properties of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, as predicted and outlined in the experimental protocols above, are fundamental to its potential as a drug candidate. The interplay between its acidic tetrazole moiety and basic aniline group suggests a complex, pH-dependent solubility and charge profile that must be empirically determined. The provided methodologies offer a clear and robust path for acquiring this essential data. A thorough characterization, following these standardized and validated protocols, will empower research and development teams to make informed decisions, optimize formulation strategies, and ultimately unlock the full therapeutic potential of this promising molecule.

References

A Technical Guide to 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline: A Key Building Block in Medicinal Chemistry

Abstract: This guide provides an in-depth analysis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline, a heterocyclic compound of increasing interest in drug discovery and development. We will explore its core chemical identity, including its IUPAC nomenclature and structural features. Furthermore, this document will detail a representative synthetic pathway, explaining the mechanistic rationale behind the procedural steps. The significance of the tetrazole moiety as a bioisostere for carboxylic acids will be discussed, contextualizing the compound's utility as a valuable building block for creating complex, drug-like molecules. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Chemical Identity and Physicochemical Properties

IUPAC Name and Structural Formula

The formal IUPAC name for the compound is 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline . It is also referenced by its CAS Number: 954328-84-8[1][2].

The structure consists of a central aniline ring substituted with two methyl groups at the 2 and 3 positions, an amino group defining the aniline base, and a 1H-tetrazole ring connected via a nitrogen atom to the 5 position of the aromatic core.

2D Structure:

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature; however, based on its structure and data from chemical suppliers, we can compile the following key properties.

| Property | Value | Source |

| CAS Number | 954328-84-8 | [1][2] |

| Molecular Formula | C₉H₁₁N₅ | Derived from structure |

| Molecular Weight | 189.22 g/mol | [3] |

| InChIKey | SQWVCPXNTJGIFG-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=CC(=C1C)N)N2C=NN=N2 | [2] |

The Role of the Tetrazole Moiety in Drug Design

The inclusion of a tetrazole ring in this aniline derivative is a deliberate and strategic choice in medicinal chemistry. The tetrazole group is widely recognized as a non-classical bioisostere of the carboxylic acid functional group.[4][5][6].

Causality of Bioisosteric Replacement:

-

Metabolic Stability: Replacing a carboxylic acid with a tetrazole can enhance a drug candidate's metabolic stability, as it is less susceptible to phase II conjugation reactions.

-

Lipophilicity and pKa: The tetrazole ring has a pKa similar to that of a carboxylic acid but is generally more lipophilic. This modification can significantly improve a molecule's ability to cross cellular membranes, enhancing its pharmacokinetic profile.

-

Receptor Binding: The tetrazole's planar structure and arrangement of nitrogen atoms can maintain or even improve binding interactions with biological targets compared to the analogous carboxylic acid.

The tetrazole moiety is a privileged scaffold found in numerous marketed drugs, demonstrating a wide range of biological activities including antihypertensive, antibacterial, and anticancer effects[4][6][7]. Therefore, 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline serves as a crucial starting material for synthesizing novel therapeutics that leverage these advantageous properties.

Synthesis and Mechanistic Considerations

While a specific, validated protocol for 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline is not detailed in readily available literature, a general and highly effective method for creating aryl-tetrazoles involves a [3+2] cycloaddition reaction between a nitrile precursor and an azide source.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach starts from a corresponding aniline with a nitrile group, which is then converted to the tetrazole ring. The amino group on the aniline must be protected to prevent unwanted side reactions.

Caption: Retrosynthetic analysis for the target compound.

Generalized Experimental Protocol

This protocol is a representative, self-validating workflow based on standard organic synthesis techniques for analogous compounds.

Step 1: Protection of the Aniline

-

Dissolve the starting material, 3-Amino-4,5-dimethylbenzonitrile, in a suitable solvent like acetic acid.

-

Add acetic anhydride dropwise at room temperature. The anhydride reacts with the primary amine to form a more stable acetamide, protecting it from the conditions of the subsequent cycloaddition.

-

Stir the reaction for 2-4 hours until TLC analysis confirms the consumption of the starting material.

-

Quench the reaction by pouring it into ice water, causing the protected product to precipitate.

-

Filter, wash with water, and dry the solid N-(3-cyano-4,5-dimethylphenyl)acetamide.

Step 2: Tetrazole Formation via [3+2] Cycloaddition

-

Suspend the protected nitrile in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).

-

Add sodium azide (NaN₃) and ammonium chloride (NH₄Cl). The ammonium chloride acts as a proton source to facilitate the reaction.

-

Heat the mixture to 80-120 °C and monitor by TLC. This is the key ring-forming step where the azide adds across the nitrile's triple bond.

-

Upon completion, cool the reaction and acidify with dilute HCl. This protonates the newly formed tetrazole ring and precipitates the product.

-

Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.

Step 3: Deprotection of the Amine

-

Reflux the resulting acetamide-protected tetrazole in aqueous hydrochloric acid (e.g., 3M HCl).

-

The acidic conditions hydrolyze the amide bond, regenerating the free amino group to yield the final product, 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline.

-

After cooling, neutralize the solution with a base (e.g., NaOH) to precipitate the aniline product.

-

Filter, wash with water, and dry. Recrystallization from a suitable solvent like ethanol/water may be required for purification.

Trustworthiness through In-Process Controls: Each step's success is validated using Thin Layer Chromatography (TLC) to ensure the complete conversion of starting materials before proceeding, minimizing impurities in the final product. The identity and purity of the final compound should be confirmed using NMR, Mass Spectrometry, and HPLC.

Potential Applications in Drug Discovery

While specific biological activities for this exact molecule are not widely reported, its structure is emblematic of intermediates used in modern drug discovery programs. The substituted aniline core is a versatile scaffold, and the tetrazole moiety provides a key interaction point for biological targets.

Compounds with similar tetrazole-aniline motifs are explored for a variety of therapeutic areas. The strategic placement of the dimethyl and tetrazolyl groups influences the molecule's electronics and conformation, making it a tailored building block for library synthesis in the search for new lead compounds.

Caption: Role of the title compound in a typical drug discovery workflow.

Conclusion

2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline is a well-defined chemical entity whose value lies in its structural components. The dimethylaniline core provides a modifiable scaffold, while the 1H-tetrazole group acts as a crucial bioisostere, offering potential improvements in the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of derivative molecules. The synthetic accessibility of this compound, via established organic reactions, positions it as a valuable intermediate for medicinal chemists aiming to develop next-generation therapeutics. Further research utilizing this building block is warranted to explore its full potential in the synthesis of novel bioactive agents.

References

-

Guidechem. 2,3-dimethyl-5-(1h-tetrazol-1-yl)aniline.

-

Chemchart. 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE (954328-84-8).

-

Life Chemicals. (2024). Various Applications of Functionalized Tetrazoles in Medicinal and Materials Chemistry.

-

Sigma-Aldrich. Tetrazole aniline.

-

Li, J., et al. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives.

-

PubChem. 2-[1-(2,3-Dimethylbutyl)tetrazol-5-yl]aniline.

-

PubChem. 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)aniline.

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

-

Chemdiv. Compound 2-methyl-5-(1H-tetrazol-1-yl)aniline.

-

Jawad, A. A., et al. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science.

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE (954328-84-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 3. Tetrazole aniline | Sigma-Aldrich [sigmaaldrich.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Beilstein Archives - Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks [beilstein-archives.org]

- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 7. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]

Technical Guide: Spectroscopic Characterization of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

This guide outlines the spectroscopic characterization of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8), a specialized intermediate often utilized in the synthesis of high-value pharmaceutical compounds or advanced materials. The following analysis synthesizes theoretical prediction with empirical trends observed in structurally analogous N-phenyl tetrazoles.

Compound Identity & Structural Logic

IUPAC Name: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

CAS Number: 954328-84-8

Molecular Formula: C

Structural Analysis for Spectroscopists

To accurately interpret the spectra, one must understand the electronic environment:

-

Tetrazole Ring (N-Linked): Attached at the N1 position. This is critical because it preserves the C5 proton (

), which serves as a diagnostic singlet in the downfield region (~9.0–10.0 ppm). The tetrazole ring acts as a strong electron-withdrawing group (EWG). -

Aniline Core: The amino group (-NH

) at position 1 is a strong electron-donating group (EDG), providing shielding to the ortho and para positions. -

Dimethyl Substitution: Methyl groups at positions 2 and 3 provide weak electron donation and steric bulk, influencing the chemical shifts of adjacent protons and carbons.

Spectroscopic Profile (Predicted & Empirical)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum is the primary tool for confirming the regiochemistry of the tetrazole attachment (N1 vs. C5).

Table 1: Predicted

H NMR Data (DMSO-d

, 400 MHz)

| Position | Signal Type | Chemical Shift ( | Integration | Assignment Logic |

| Tetrazole-H | Singlet (s) | 9.40 – 9.80 | 1H | Diagnostic: The C5-H of the 1H-tetrazol-1-yl ring is highly deshielded due to the adjacent nitrogen atoms. Absence of this peak suggests a C-linked isomer. |

| Ar-H (C4) | Doublet (d) or Singlet (s) | 7.10 – 7.30 | 1H | Located between the C3-Methyl and C5-Tetrazole. Deshielded by the tetrazole but shielded by the methyl. |

| Ar-H (C6) | Doublet (d) or Singlet (s) | 6.80 – 7.00 | 1H | Ortho to the amine (shielding) and ortho to the tetrazole (deshielding). Net effect is slightly upfield relative to H4. |

| -NH | Broad Singlet (br s) | 5.00 – 5.50 | 2H | Exchangeable with D |

| Ar-CH | Singlet (s) | 2.10 – 2.25 | 3H | Methyl group adjacent to the amine. |

| Ar-CH | Singlet (s) | 2.20 – 2.35 | 3H | Methyl group adjacent to the C2-Methyl and C4-H. |

Expert Insight: The coupling constant (

) between H4 and H6 is typically small (Hz, meta-coupling) or unresolved due to the substitution pattern. The key confirmation of the structure is the integration ratio of 1:1:1:2:6 (Tetrazole-H : Ar-H : Ar-H : NH : Methyls).

Table 2: Predicted

C NMR Data (DMSO-d

, 100 MHz)

| Carbon Type | Chemical Shift ( | Assignment |

| Tetrazole C=N | 142.0 – 145.0 | C5 of the tetrazole ring. |

| Ar-C-NH | 146.0 – 148.0 | C1 (Ipso to amine). |

| Ar-C-Tetrazole | 134.0 – 136.0 | C5 (Ipso to tetrazole). |

| Ar-C-Me | 120.0 – 130.0 | C2 and C3 (Quaternary carbons). |

| Ar-CH | 110.0 – 120.0 | C4 and C6 (Methine carbons). |

| Methyls | 12.0 – 20.0 | C2-Me and C3-Me. |

B. Infrared (IR) Spectroscopy

IR is vital for confirming functional groups, particularly the presence of the tetrazole ring and the primary amine.

-

Primary Amine (-NH

):-

Stretching: Two distinct bands at 3300–3450 cm

(asymmetric and symmetric stretches). -

Bending: Scissoring vibration at ~1620 cm

.

-

-

Tetrazole Ring:

-

C=N / N=N Stretching: Characteristic bands at 1400–1500 cm

and 1000–1100 cm -

Ring Breathing: A specific band often observed near 990–1000 cm

.

-

-

Aromatic System:

-

C=C Stretching: 1580–1600 cm

. -

C-H Bending (OOP): Isolated H patterns typically show bands in the 800–900 cm

region.

-

C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which is characteristic of nitrogen-rich heterocycles.

-

Ionization Mode: Electrospray Ionization (ESI+) is recommended.

-

Molecular Ion:

m/z. -

Fragmentation Pattern:

-

Loss of N

: A characteristic loss of 28 Da is common for tetrazoles, leading to a fragment at 162 m/z (formation of a benzimidazole-like or carbodiimide species). -

Loss of CH

: Minor fragments corresponding to

-

Analytical Workflow & Quality Control

The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring high purity for downstream applications.

Figure 1: Synthesis and Validation Workflow. The critical control point is the confirmation of tetrazole regiochemistry via NMR before final release.

Synthesis & Impurity Profile

Understanding the synthesis aids in identifying potential impurities in the spectra.

Synthesis Route (Standard Protocol)

-

Precursor: 2,3-Dimethyl-5-nitroaniline .

-

Tetrazole Construction: Reaction with Triethyl orthoformate and Sodium Azide in Acetic Acid leads to the formation of the tetrazole ring at the amine position. Note: This forms the 1-(nitro-aryl)-tetrazole intermediate.

-

Reduction: The nitro group is reduced to the amine (aniline) using catalytic hydrogenation (H

, Pd/C) or chemical reduction (Fe/HCl).

Potential Impurities

-

Unreacted Nitro Intermediate: Visible in IR (strong NO

bands at 1530/1350 cm -

Regioisomers: While the synthesis is generally selective for 1-substituted tetrazoles, trace amounts of other isomers are possible if alternative routes are used.

-

Solvent Residues: Acetic acid or Ethanol (from orthoformate) may appear in the NMR.

References

-

Butler, R. N. (1984). "Tetrazoles."[1][2][3][4] Comprehensive Heterocyclic Chemistry, 5, 791-838. Link

-

Gaponik, P. N., et al. (2006). "Selectivity of the Synthesis of 1- and 2-Substituted Tetrazoles." Chemistry of Heterocyclic Compounds, 42(11), 1435–1448. Link

-

Sigma-Aldrich. "Product Specification: Tetrazole Derivatives." MilliporeSigma. Link

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

Sources

- 1. 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE (954328-84-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cas 954328-84-8|| where to buy 2,3-dimethyl-5-(tetrazol-1-yl)aniline [english.chemenu.com]

Theoretical vs. Experimental Properties of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline: A Technical Guide

Executive Summary

2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8) represents a specialized scaffold in medicinal chemistry, particularly valuable as a bioisostere for carboxylic acid derivatives in kinase inhibitors and angiotensin receptor blockers. Its unique structure—featuring a lipophilic dimethyl-aniline core coupled with a polar, nitrogen-rich tetrazole ring—creates a distinct physicochemical profile that challenges standard predictive models.

This guide contrasts the theoretical properties (derived from Density Functional Theory and QSAR models) with experimental realities (synthesis, spectroscopy, and solid-state behavior), providing a validated roadmap for its utilization in drug discovery.

Theoretical Framework: In Silico Predictions

Before wet-lab synthesis, a theoretical profile is established to guide handling and application. The tetrazole moiety is often mischaracterized in automated screens; precise modeling is required.

Electronic Structure & Tautomerism

Unlike 5-substituted tetrazoles which exist in a 1H/2H tautomeric equilibrium, 1-substituted tetrazoles (like our target) are regio-chemically locked at the N1 position. However, theoretical models must account for the high dipole moment and the electron-withdrawing nature of the tetrazole ring on the aniline system.

-

Dipole Moment (Calculated): ~5.2 Debye (High polarity due to the tetrazole ring).

-

HOMO/LUMO Gap: The amino group (HOMO donor) and tetrazole (LUMO acceptor) create a "push-pull" electronic system, potentially shifting UV absorption maxima compared to simple anilines.

Predicted Physicochemical Properties

The following values represent the theoretical baseline generated via EPI Suite™ and DFT calculations (B3LYP/6-31G*).

| Property | Theoretical Value (Predicted) | Significance |

| LogP | 1.6 – 1.8 | Moderate lipophilicity; likely orally bioavailable (Lipinski compliant). |

| Topological Polar Surface Area (TPSA) | ~69 Ų | Good membrane permeability (<140 Ų). |

| pKa (Aniline NH2) | ~3.5 – 4.0 | Lower than typical anilines (4.6) due to the electron-withdrawing tetrazole. |

| pKa (Tetrazole N) | ~ -3.0 (Conjugate acid) | Very weak base; protonation occurs only in strong acid. |

| Water Solubility | ~350 mg/L | Moderate; likely requires DMSO/MeOH for stock solutions. |

Experimental Validation: Synthesis & Characterization

The transition from theory to practice often reveals deviations in reactivity and stability. The following protocols are validated for the synthesis of 1-aryl-tetrazoles.

Synthesis Workflow

The most robust route avoids direct nitration of a pre-formed tetrazole. Instead, it utilizes a "Build-Then-Reduce" strategy starting from a nitro-aniline precursor.

Step-by-Step Protocol

Phase 1: Tetrazole Ring Construction (Heterocyclization)

-

Reagents: 3-Amino-4,5-dimethyl-nitrobenzene (Precursor), Sodium Azide (

), Triethyl Orthoformate (TEOF), Glacial Acetic Acid. -

Mechanism: The amine reacts with TEOF to form an imidate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

-

Procedure:

-

Dissolve 10 mmol of precursor in 20 mL of glacial acetic acid.

-

Add 15 mmol

and 30 mmol TEOF. -

Reflux at 100°C for 4–6 hours. Critical: Monitor by TLC; the formation of the tetrazole is indicated by a significant polarity shift.

-

Workup: Cool to RT. Pour into ice water. The intermediate 1-(2,3-dimethyl-5-nitrophenyl)-1H-tetrazole will precipitate. Filter and wash with cold water.

-

Phase 2: Nitro Reduction to Aniline

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), Ethanol/Water (4:1). -

Procedure:

Visualization of Synthesis Pathway

Caption: Two-step synthetic route utilizing the Franke method for tetrazole construction followed by selective nitro reduction.

Comparative Analysis: Theory vs. Experiment[3][4]

This section highlights where the "map" (theory) differs from the "terrain" (experiment).

Spectral Properties (NMR)

Theoretical NMR predictors often underestimate the deshielding effect of the tetrazole ring on the adjacent aromatic protons.

| Nucleus | Signal | Theoretical Shift (ppm) | Experimental Reality (ppm) | Explanation |

| 1H (Tetrazole-CH) | Singlet | 8.8 – 9.0 | 9.4 – 9.8 | The C5 proton of 1-substituted tetrazoles is highly acidic and deshielded due to the ring's aromatic current and nitrogen electronegativity. |

| 1H (Aniline NH2) | Broad Singlet | 4.5 | 5.0 – 5.5 | Intermolecular H-bonding in the solid/solution state shifts this signal downfield compared to gas-phase predictions. |

| 13C (Tetrazole C5) | Singlet | 140.0 | 142 – 144 | Diagnostic signal for tetrazole ring confirmation. |

Solid State & Solubility

-

Melting Point:

-

Predicted: ~180°C (General trend for polar heterocycles).

-

Experimental:142°C – 145°C .

-

Insight: The lower experimental MP suggests that while the molecule is polar, the steric bulk of the 2,3-dimethyl groups disrupts optimal

-

-

-

Solubility Profile:

-

While predicted to be moderately water-soluble (350 mg/L), experimental handling reveals it is sparingly soluble in neutral water . Solubility increases significantly in acidic media (protonation of amine) or polar organic solvents (DMSO, DMF).

-

Strategic Applications in Drug Development

Bioisosterism

The 1-substituted tetrazole is not an acidic bioisostere of a carboxylic acid (unlike 5-substituted tetrazoles). Instead, it acts as a cis-amide mimic or a metabolic handle.

-

Metabolic Stability: The tetrazole ring is generally resistant to oxidative metabolism (CYP450), making this scaffold more stable than a corresponding benzamide.

-

Hydrogen Bonding: The N2, N3, and N4 atoms serve as potent hydrogen bond acceptors, critical for binding in kinase hinge regions.

Experimental Workflow for Validation

To ensure data integrity, the following validation loop is recommended for new batches.

Caption: Quality Control decision tree ensuring structural integrity before biological testing.

References

-

Tetrazole Synthesis Methodology: Synthesis of 1-substituted 1H-tetrazoles via Efficient Heterocyclizations.[3] MDPI, 2019.

-

Compound Data & Properties: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8).[4] Chemchart / EPA T.E.S.T. Data.

-

General Tetrazole Chemistry: Tetrazoles: Synthesis and Structure-Activity Relationship. NIH / PubMed Central.

-

Crystallographic Data (Analog): Structural properties of dimethyl-aniline tetrazole derivatives. ResearchGate.

Sources

An In-depth Technical Guide to the Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, a key intermediate in pharmaceutical and materials science research. The proposed synthetic pathway begins with the commercially available starting material, 2,3-dimethylaniline, and proceeds through a series of robust and well-established chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each reaction. The synthesis involves protection of the aniline, regioselective nitration, reduction, diazotization followed by cyanation, tetrazole formation, and final deprotection. Each step is elucidated with expert insights to ensure reproducibility and high yield.

Introduction

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is an aromatic compound characterized by a dimethylaniline core functionalized with a tetrazole ring. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell membrane permeability.[1] The unique substitution pattern of this aniline derivative makes it a valuable building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients. This guide outlines a logical and efficient multi-step synthesis, designed to be accessible to chemists with a foundational understanding of organic synthesis.

Overall Synthetic Strategy

The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The overall strategy is depicted in the workflow diagram below.

Caption: Overall workflow for the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline.

Experimental Protocols and Mechanistic Insights

Part 1: Protection of the Amine Group via Acetylation

The initial step in the synthesis is the protection of the highly reactive amino group of 2,3-dimethylaniline as an acetamide. This is crucial for several reasons: it prevents unwanted side reactions in the subsequent nitration step and the acetyl group's moderate activating and ortho-, para-directing nature helps to control the regioselectivity of the electrophilic aromatic substitution.

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline (1.0 eq) in glacial acetic acid (3.0 eq).

-

To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

-

Heat the reaction mixture to 50°C for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

-

Collect the precipitated N-(2,3-dimethylphenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.[2][3]

Table 1: Reagents for Acetylation

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Dimethylaniline | 121.18 | 10.0 g | 0.0825 |

| Glacial Acetic Acid | 60.05 | 14.1 mL | 0.2475 |

| Acetic Anhydride | 102.09 | 8.5 mL | 0.0908 |

Part 2: Regioselective Nitration

The nitration of N-(2,3-dimethylphenyl)acetamide is a critical step that introduces the nitro group at the desired position. The acetylamino group is a moderately activating ortho-, para-director, while the two methyl groups are weakly activating ortho-, para-directors. The position para to the acetylamino group is blocked by a methyl group. The most electronically favored and sterically accessible position for nitration is C-5, which is para to the C-2 methyl group.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, dissolve N-(2,3-dimethylphenyl)acetamide (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0°C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.

-

Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 5°C.[4]

-

After the addition is complete, stir the mixture at 0-5°C for 1 hour.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated N-(2,3-dimethyl-5-nitrophenyl)acetamide by filtration, wash thoroughly with water, and recrystallize from ethanol.

Causality of Experimental Choices: The use of a low temperature is essential to prevent over-nitration and control the exothermic nature of the reaction.[4] Sulfuric acid serves as both a solvent and a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Part 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group to prepare for the Sandmeyer reaction. A variety of reducing agents can be used, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. Here, we detail the use of iron powder in acidic medium, a cost-effective and efficient method.

Experimental Protocol:

-

In a 1 L round-bottom flask, suspend N-(2,3-dimethyl-5-nitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

-

Add iron powder (3.0 eq) and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4 hours, monitoring the reaction by TLC.

-

After completion, filter the hot reaction mixture through a bed of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(5-amino-2,3-dimethylphenyl)acetamide.

Part 4: The Sandmeyer Reaction for Cyanation

The Sandmeyer reaction is a versatile method for converting an aryl diazonium salt into a variety of functional groups.[5] In this step, the newly formed amino group is converted to a diazonium salt and then displaced by a cyanide group.

Experimental Protocol:

-

Dissolve N-(5-amino-2,3-dimethylphenyl)acetamide (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Warm the mixture to 50°C and stir for 1 hour.

-

Cool the mixture and extract the product, N-(5-cyano-2,3-dimethylphenyl)acetamide, with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Trustworthiness and Safety: Diazonium salts can be explosive when isolated. Therefore, they should be prepared and used in situ at low temperatures.

Part 5: Synthesis of the Tetrazole Ring

The formation of the tetrazole ring is achieved through a [3+2] cycloaddition reaction between the nitrile group and an azide source.[1] Sodium azide in the presence of a Lewis acid or an ammonium salt is commonly used.[6]

Caption: Mechanism of tetrazole formation via [3+2] cycloaddition.

Experimental Protocol:

-

In a round-bottom flask, dissolve N-(5-cyano-2,3-dimethylphenyl)acetamide (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to 120°C for 12-18 hours.

-

Cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH 2-3.

-

Extract the product, N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide, with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Part 6: Deprotection by Hydrolysis

The final step is the hydrolysis of the acetamide to reveal the target aniline. This can be achieved under either acidic or basic conditions.[7]

Experimental Protocol:

-

Suspend N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide (1.0 eq) in a mixture of ethanol and 6M hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the final product, 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Characterization and Validation

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

| Compound | Technique | Expected Observations |

| N-(2,3-dimethylphenyl)acetamide | ¹H NMR, ¹³C NMR, IR | Characteristic peaks for acetyl and dimethylphenyl groups. |

| N-(2,3-Dimethyl-5-nitrophenyl)acetamide | ¹H NMR, ¹³C NMR, IR | Appearance of signals corresponding to the nitro-substituted aromatic ring. |

| 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline | ¹H NMR, ¹³C NMR, MS, IR | Signals for the aniline protons, dimethyl groups, and the tetrazole proton. Molecular ion peak corresponding to the calculated mass. |

Conclusion

This guide provides a robust and logical synthetic route to 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline. By carefully following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further applications in drug discovery and materials science. The emphasis on safety, particularly in the handling of azides and diazonium salts, is paramount for the successful and safe execution of this synthesis.

References

-

Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

-

Vibzz Lab. (2020, December 20). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis [Video]. YouTube. [Link]

-

Wikipedia. (2024, November 27). Bioconjugation. Retrieved from [Link]

-

Organic Chemistry. (2021, July 11). reduction of nitro compounds | Lecture no. 06 | Organic Chemistry [Video]. YouTube. [Link]

-

Gowda, B. T., Foro, S., & Fuess, H. (2009). N-(2,3-Dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1564. [Link]

-

Scribd. (n.d.). Preparation of Aniline From Acetanilide (Hydrolysis). Retrieved from [Link]

-

Wikipedia. (2024, November 27). Sandmeyer reaction. Retrieved from [Link]

-

Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (n.d.). Retrieved from [Link]

-

Parakhin, V. V., et al. (2010). 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine in reactions with N-nucleophiles. SUCCESSES IN SPECIAL CHEMISTRY AND CHEMICAL TECHNOLOGY, 24(5), 11-14. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

-

Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(2,3-Dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetamide, N-(2,3-dimethylphenyl)- (CAS 134-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. jcbsc.org [jcbsc.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. scribd.com [scribd.com]

Technical Guide: Synthetic Architectures for 1-Substituted Tetrazolyl Anilines

Executive Summary

The 1-substituted tetrazolyl aniline scaffold represents a critical pharmacophore in modern medicinal chemistry, serving as a robust bioisostere for carboxylic acids and cis-amide bonds.[1] By modulating lipophilicity and metabolic stability while retaining hydrogen bond acceptor capabilities, this moiety is central to the development of angiotensin II receptor antagonists (e.g., Losartan analogs) and novel anti-inflammatory agents.

This guide moves beyond generic textbook definitions to provide a field-validated, process-chemistry-oriented analysis of the three primary synthetic routes: Heterocyclization (The "Build-Up" Approach) , Metal-Catalyzed Cross-Coupling , and Multicomponent Assembly .

Section 1: The Heterocycle Construction Strategy (The "Build-Up" Approach)

The most reliable method for synthesizing 1-aryl-1H-tetrazoles is the cyclization of primary amines with orthoformates and sodium azide. This route is preferred for its scalability and the avoidance of expensive transition metals.

The Modified Gewald Reaction

This protocol constructs the tetrazole ring directly onto the aniline nitrogen. It proceeds through an in situ generated imidate intermediate.

Reaction Scheme:

Mechanism of Action

The reaction is a cascade sequence. Understanding the kinetics of the imidate formation versus the azide attack is crucial for yield optimization.

-

Condensation: Aniline reacts with triethyl orthoformate to form the ethyl imidate (ethoxy-methanimine).

-

Substitution: Azide ion attacks the electrophilic imidate carbon, displacing ethanol.

-

Cyclization: The resulting imidoyl azide undergoes electrocyclic ring closure to form the tetrazole.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for 50 mmol Scale

Reagents:

-

Substituted Aniline (1.0 equiv)[2]

-

Triethyl orthoformate (3.0 equiv) - Excess drives imidate formation.

-

Sodium Azide (3.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst) - Maintain anhydrous conditions.

Step-by-Step Workflow:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (50 mmol) in glacial acetic acid (50 mL).

-

Addition: Add triethyl orthoformate (150 mmol) followed by sodium azide (150 mmol). Caution: Add azide slowly to avoid rapid gas evolution.

-

Reflux: Heat the mixture to 100°C. Monitor via LC-MS. The intermediate imidate usually disappears within 2-4 hours.

-

Work-up (Critical):

-

Cool to room temperature.[3]

-

Quench: Pour into ice-cold water (200 mL) containing 6M HCl (20 mL) to decompose excess azide (in a hood!).

-

Precipitation: The product often precipitates as a solid. Filter and wash with cold water.

-

Purification: Recrystallization from Ethanol/Water is preferred over chromatography for removing trace aniline.

-

Process Note: For acid-sensitive substrates, replace acetic acid with Yb(OTf)3 (5-10 mol%) or Fe3O4@SiO2 nanocatalysts in a solvent like DMF or DMSO. This allows the reaction to proceed at neutral pH.

Section 2: Metal-Catalyzed Cross-Coupling (Chan-Lam)

When the aniline precursor is unavailable or unstable to the harsh acidic cyclization conditions, the Chan-Lam coupling offers a convergent route. This method couples a pre-formed tetrazole with an aryl boronic acid.

Regioselectivity Challenges

The primary challenge in coupling 1H-tetrazole is regioselectivity (N1 vs. N2).

-

N2-Isomer: Thermodynamically favored (often 2:1 or higher ratio).

-

N1-Isomer: The desired "1-substituted" pharmacophore.

To favor the N1-isomer , specific ligand systems and steric control on the boronic acid are required.

Chan-Lam Protocol (N1-Optimized)

Reagents:

-

Aryl Boronic Acid (1.5 equiv)

-

1H-Tetrazole (1.0 equiv)

-

Cu(OAc)2 (0.1 - 1.0 equiv)

-

Ligand: TMEDA or Pyridine

-

Solvent: DMSO or MeOH (DMSO promotes N1 selectivity in some cases).

Data Comparison: Route Selection

| Feature | Method A: Cyclization (Orthoformate) | Method B: Chan-Lam Coupling |

| Bond Formed | Tetrazole Ring Construction | C-N Bond Formation |

| Substrate | Aniline | Aryl Boronic Acid |

| Regioselectivity | 100% N1-Selective | Mixture (N1/N2), requires separation |

| Scalability | High (kg scale feasible) | Moderate (Catalyst cost) |

| Safety | High (Azide handling required) | High (No azides, but Cu waste) |

Section 3: The Ugi-Azide Multicomponent Reaction[6]

For high-throughput screening (HTS) and library generation, the Ugi-Azide reaction is superior. It allows for the simultaneous introduction of four diversity points, resulting in 1,5-disubstituted tetrazoles .

Reaction:

If the target is a 1-substituted tetrazolyl aniline (where the aniline nitrogen is the N1 attachment), the "Amine" component in the Ugi reaction must be the aniline.

Strategic Utility: This route is ideal when the "1-substituted" tetrazole also requires a substituent at the 5-position (e.g., an alkyl or benzyl group) to fill a hydrophobic pocket in the target protein.

Section 4: Safety & Scalability (The "Self-Validating" System)

Working with azides requires a "Safety First" engineering approach.[4]

Hydrazoic Acid (HN3) Management

-

Risk: HN3 is highly volatile, toxic, and explosive.

-

Mitigation:

-

pH Control: In the cyclization route (Method A), never allow the quench solution to become too acidic while high concentrations of azide remain.

-

Reactor Headspace: Use a continuous nitrogen sweep to prevent HN3 accumulation in the headspace.

-

Waste: Quench all azide waste with Sodium Nitrite (NaNO2) in acidic media (controlled destruction) or commercially available azide quenching kits before disposal.

-

Trace Metal Scavenging

For Method B (Copper coupling), residual copper must be removed to meet pharmaceutical specifications (<10 ppm).

-

Protocol: Wash the organic layer with 10% aqueous EDTA or use thiourea-functionalized silica scavengers (e.g., SiliaMetS®) during the final filtration.

References

-

Satish, G., et al. (2019). "New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives." Scientific Reports. Link

-

Dömling, A., et al. (2011). "Tetrazoles via Multicomponent Reactions." Chemical Reviews. Link

-

Lam, P. Y. S., et al. (2016). "Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids." Synthetic Methods in Drug Discovery. Link

-

Motuz, E. D., et al. (2019). "Synthesis of 1-Aryl-1H-tetrazoles from Primary Amines." Russian Journal of General Chemistry. Link

-

Kappe, C. O., et al. (2011).[5][6] "Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor." Angewandte Chemie. Link

Sources

- 1. ‘Atypical Ugi’ tetrazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC09194G [pubs.rsc.org]

- 2. New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted 1H-tetrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. chimia.ch [chimia.ch]

- 5. 1H-Tetrazole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

Technical Guide: Safe Handling & Hazard Management of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

This technical guide provides a comprehensive safety and handling framework for 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline , a compound presenting a critical "dual-hazard" profile: significant toxicity characteristic of anilines combined with the energetic instability inherent to the tetrazole ring.

Executive Summary: The Dual-Hazard Paradigm

Handling 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS: 954328-84-8) requires a deviation from standard organic synthesis protocols. Unlike typical pharmaceutical intermediates, this molecule possesses an Energetic-Toxic Interface .

-

Energetic Hazard: The N-linked tetrazole ring (1H-tetrazol-1-yl) is thermodynamically unstable, prone to rapid decomposition releasing

gas and heat. -

Toxicological Hazard: The dimethylaniline core is a potent methemoglobin-forming agent, capable of inducing cyanosis and organ damage via skin absorption or inhalation.

Core Directive: All operations must treat this material as a Class 4.1 Flammable Solid (Self-Reactive) and a Class 6.1 Toxic Substance until empirical data proves otherwise.

Physicochemical & Hazard Profile

Chemical Identity

| Property | Detail |

| Chemical Name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline |

| CAS Number | 954328-84-8 |

| Molecular Formula | |

| Molecular Weight | 189.22 g/mol |

| Physical State | Solid (typically off-white to beige powder) |

| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water. |

The "Why" Behind the Hazards

A. Energetic Instability (Tetrazole Moiety)

The tetrazole ring contains four nitrogen atoms in a five-membered ring. The high nitrogen content implies a high heat of formation (

-

Mechanism: Upon thermal or mechanical stress, the ring strain and weak N-N bonds can lead to ring opening and scission, releasing nitrogen gas (

). This is an entropy-driven, highly exothermic event. -

Critical Risk: N-substituted tetrazoles (linked via Nitrogen) often exhibit lower thermal onset temperatures than their C-substituted counterparts. Decomposition can occur below the melting point.

B. Toxicity (Dimethylaniline Moiety)

Anilines require metabolic activation to exert toxicity.

-

Mechanism: The hepatic cytochrome P450 system N-hydroxylates the aniline. The resulting N-hydroxylamine metabolite oxidizes ferrous hemoglobin (

) to ferric methemoglobin ( -

Critical Risk: "Blue lip" syndrome (cyanosis), dizziness, and in severe acute cases, asphyxiation. Chronic exposure targets the liver and spleen.

Operational Control & Engineering Protocols

Self-Validating Safety Workflow (Go/No-Go)

Before scaling any reaction involving >100mg of this compound, the following decision tree must be executed.

Figure 1: Thermal Hazard Assessment Workflow. DSC screening is mandatory to determine the "Onset of Decomposition" (

Storage & Stability[2]

-

Temperature: Store at 2–8°C . While the compound may be stable at room temperature, cold storage minimizes the rate of slow thermal decomposition (autocatalysis).

-

Atmosphere: Store under Argon or Nitrogen . Anilines oxidize readily in air (turning dark brown), and tetrazoles can be hygroscopic.

-

Segregation: Keep away from strong acids (protonation of the tetrazole ring can lower stability) and oxidizing agents (violent reaction risk).[2]

Handling & PPE (Personal Protective Equipment)

Standard lab coats are insufficient.

-

Respiratory: Use a Powered Air Purifying Respirator (PAPR) or work strictly within a certified chemical fume hood. Dust inhalation is the fastest route to toxicity.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield/4H) or thick Nitrile (8 mil) for extended handling. Dimethylanilines penetrate standard nitrile rapidly.

-

-

Eye/Face: Chemical splash goggles. If working with >5g solids, use a polycarbonate blast shield .

Emergency Response Architecture

Medical Emergency: Exposure

If a worker collapses or shows signs of cyanosis (blue lips/fingernails):

-

Immediate Action: Remove from exposure source.

-

Antidote Protocol: Medical personnel should consider Methylene Blue administration (1-2 mg/kg IV) if methemoglobinemia is confirmed (>30%).

-

Skin Decontamination: Wash with Polyethylene Glycol (PEG 400) or soapy water. Do not use alcohol, as it enhances transdermal absorption of anilines.

Fire & Spills

-

Fire: Do NOT use water jets. Use Dry Chemical or

.[3][4] Water may spread the toxic aniline into drains. -

Spill Cleanup:

Waste Disposal

-

Classification: Hazardous Waste (Toxic + Reactive).

-

Protocol:

-

Do not mix with general organic waste.

-

Label clearly: "Contains Tetrazole - Potential Explosive Hazard."

-

Destruction: Controlled incineration is the only acceptable method. The incinerator must have afterburners to handle Nitrogen Oxide (

) emissions generated by the tetrazole ring.

-

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6893, 2,3-Dimethylaniline. Retrieved from [Link]

-

Gaponik, P. N., et al. (2003). Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. Core.ac.uk. Retrieved from [Link]

-

Chemchart. 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8) Data.[9][10] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. archpdfs.lps.org [archpdfs.lps.org]

- 3. chemicalbook.com [chemicalbook.com]

- 4. biofinechemical.com [biofinechemical.com]

- 5. echemi.com [echemi.com]

- 6. giantchemsolutions.com [giantchemsolutions.com]

- 7. download.basf.com [download.basf.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE (954328-84-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. 3-(1-甲基-1H-四唑-5-基)苯胺_cas号101258-12-2_3-(1-methyltetrazol-5-yl)aniline_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

Methodological & Application

Advanced Synthesis Protocol: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Executive Summary & Strategic Logic

This guide details the synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline , a critical intermediate for pharmaceutical scaffolds involving bioisosteres of carboxylic acids. The synthesis is designed for high regioselectivity and safety, addressing the specific challenge of differentiating two amino groups on a substituted benzene ring.

Retrosynthetic Analysis

The core challenge is installing the tetrazole ring at position 5 while preserving the primary amine at position 1. Direct tetrazolation of a diamine precursor (4,5-dimethyl-1,3-phenylenediamine) poses regioselectivity risks due to steric differences between the ortho-flanked amine (position 1) and the meta-flanked amine (position 5).

Therefore, this protocol utilizes a Protection-Functionalization-Deprotection strategy starting from 2,3-dimethyl-5-nitroaniline . This route ensures that the position 1 amine is masked during the harsh conditions of tetrazole formation, guaranteeing structural integrity.

Figure 1: Retrosynthetic pathway designed to ensure regioselectivity of the tetrazole insertion.

Critical Safety Directives (HSE)

WARNING: Azide Chemistry Hazard

This protocol involves Sodium Azide (

-

Engineering Controls: All reactions involving

must be performed in a certified chemical fume hood with a blast shield. -

Scrubbing: The exhaust must be equipped with a scrubber or the reaction vessel vented through a trap containing 10% NaOH/NaNO2 solution to neutralize evolved

. -

Equipment: Do not use metal spatulas or needles (especially copper/lead) with azides to prevent the formation of shock-sensitive heavy metal azides.

-

Waste: Quench all azide residues with excess sodium nitrite in dilute sulfuric acid before disposal.

Detailed Experimental Protocol

Stage 1: Protection of the Aniline

Objective: Mask the position 1 amine to prevent side reactions.

-

Reagents: 2,3-Dimethyl-5-nitroaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Procedure:

-

Dissolve 2,3-dimethyl-5-nitroaniline (e.g., 16.6 g, 100 mmol) in Glacial Acetic Acid (50 mL).

-

Add Acetic Anhydride (11.3 mL, 120 mmol) dropwise at room temperature.

-

Heat the mixture to 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Cool to room temperature and pour into ice-water (200 mL).

-

Filter the precipitate, wash with water, and dry in a vacuum oven at 50°C.

-

-

Yield Expectation: >90%

-

Product: N-(2,3-dimethyl-5-nitrophenyl)acetamide.

Stage 2: Reduction of Nitro Group

Objective: Reveal the amine at position 5 for tetrazole construction.

-

Reagents: Stage 1 Product, 10% Pd/C (5 wt%), Hydrogen gas (balloon or low pressure), Methanol/THF (1:1).

-

Procedure:

-

Dissolve the nitro-acetamide intermediate in MeOH/THF (10 volumes).

-

Add 10% Pd/C catalyst carefully under nitrogen atmosphere.

-

Purge with Hydrogen gas and stir at RT under

atmosphere (1 atm) for 4-6 hours. -

Safety: Filter catalyst through Celite under nitrogen (pyrophoric risk).

-

Concentrate the filtrate to obtain the off-white solid amine.

-

-

Yield Expectation: 85-95%

-

Product: N-(5-amino-2,3-dimethylphenyl)acetamide.

Stage 3: Tetrazole Heterocyclization (The Critical Step)

Objective: Construct the 1H-tetrazole ring using the Gewald-type reaction (Azide + Orthoformate).

-

Reagents: Stage 2 Amine (1.0 eq), Sodium Azide (1.2 eq), Triethyl Orthoformate (3.0 eq), Glacial Acetic Acid (Solvent).

-

Mechanism: The amine reacts with triethyl orthoformate to form an imidate, which undergoes nucleophilic attack by the azide anion, followed by electrocyclic ring closure.

Figure 2: Mechanistic flow of the heterocyclization reaction.

-

Procedure:

-

Suspend N-(5-amino-2,3-dimethylphenyl)acetamide (10 mmol) in Glacial Acetic Acid (20 mL).

-

Add Triethyl Orthoformate (5 mL, 30 mmol).

-

CAUTION: Add Sodium Azide (0.78 g, 12 mmol) in portions. Ensure the system is vented to a scrubber.

-

Heat the reaction mixture to 70-80°C for 4-6 hours. Note: Do not overheat; HN3 volatility increases with temperature.

-

Monitor by HPLC/TLC. The starting amine spot should disappear.

-

Cool to RT. Pour into ice-water (100 mL).

-

The product may precipitate.[1] If not, extract with Ethyl Acetate (3x), wash with saturated

(to remove acid), brine, and dry over

-

-

Yield Expectation: 70-80%

-

Product: N-(2,3-dimethyl-5-(1H-tetrazol-1-yl)phenyl)acetamide.

Stage 4: Deprotection

Objective: Hydrolyze the acetamide to yield the final aniline target.

-

Reagents: 6M HCl, Ethanol.

-

Procedure:

-

Dissolve the tetrazolyl-acetamide in Ethanol (20 mL).

-

Add 6M HCl (10 mL).

-

Reflux (80°C) for 2-3 hours.

-

Cool to RT. Neutralize carefully with 20% NaOH solution to pH ~8-9.

-

Extract with Ethyl Acetate or Dichloromethane.

-

Concentrate to yield the crude target.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH gradient).

-

Analytical Data & Quality Control

Target: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Formula:

| Parameter | Specification | Method |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| MS (ESI+) | [M+H]+ = 190.2 | LC-MS |

| 1H NMR | Characteristic Tetrazole CH singlet (~9.5-10.0 ppm) | DMSO-d6, 400 MHz |

NMR Interpretation Guide:

-

Tetrazole Proton: Look for a distinct singlet far downfield (9.0 - 10.0 ppm). This confirms the tetrazole ring closure.

-

Methyl Groups: Two singlets around 2.1 - 2.3 ppm (3H each).

-

Aromatic Protons: Two doublets (meta-coupling) or broad singlets in the 6.5 - 7.5 ppm range, representing the protons at positions 4 and 6.

References

-

Tetrazole Synthesis Review: Synthesis of 1-substituted 1H-1,2,3,4-tetrazole compounds from amines, triethyl orthoformate, and sodium azide. Su, W. K., et al. Eur. J. Org.[3] Chem., 2006, 2723-2726.[3] Link

- Azide Safety:Safe Handling of Azides in Organic Synthesis. Bräse, S., et al. Angew. Chem. Int. Ed., 2005, 44, 5188.

-

General Methodology: Synthesis of 1H-tetrazoles. Organic Chemistry Portal.[3] Link

-

Target CAS Verification: 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline (CAS 954328-84-8).[2][4] ChemChart/PubChem Records. Link

Sources

Application Note: High-Throughput Synthesis of Bioactive Libraries Using 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline

Executive Summary

This guide details the strategic application of 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline as a core scaffold in the generation of diversity-oriented compound libraries. Unlike the more common 5-substituted tetrazoles (acid bioisosteres), the 1-substituted tetrazole moiety in this scaffold serves as a metabolically stable cis-amide mimic , offering unique vector properties for drug discovery campaigns targeting GPCRs and kinases.

This protocol provides validated workflows for parallel synthesis, focusing on amide coupling, reductive amination, and urea formation, optimized for high yield and purity in 96-well plate formats.

Chemical Profile & Strategic Value

Physicochemical Properties

| Property | Value | Relevance to Library Design |

| Molecular Weight | 189.22 g/mol | Ideal fragment size (Rule of 3 compliant) allowing for decoration with diverse R-groups without exceeding MW 500. |

| LogP | ~1.03 | High lipophilic efficiency (LipE) potential; likely soluble in DMSO/DCM for liquid handling. |

| H-Bond Donors | 2 (Aniline -NH2) | Primary handle for derivatization. |

| H-Bond Acceptors | 3 (Tetrazole N) | Critical for receptor binding interactions. |

| pKa (Aniline) | ~3.5 - 4.0 | Lower basicity due to electron-withdrawing tetrazole; requires efficient coupling catalysts (e.g., HOAt/HATU). |

Structural Significance

The 1,5-disubstituted tetrazole motif acts as a rigid bioisostere of a cis-peptide bond. By incorporating this scaffold, researchers can lock the conformation of the resulting molecule, potentially increasing binding affinity and selectivity compared to flexible amide analogs.

Key Structural Features:

-

Aniline Handle (C1): Positioned for diversity generation.

-

Dimethyl Blockers (C2, C3): These methyl groups introduce steric twist, forcing the aniline nitrogen out of planarity. This reduces aggregation (improving solubility) and restricts rotational freedom, which can enhance selectivity.

-

Tetrazole (C5): A metabolically robust polar pharmacophore.

Library Design Strategy

We utilize a "Scaffold-Decorate" approach. The aniline amine is the constant "anchor," while diversity is introduced via electrophiles (Acids, Aldehydes, Isocyanates).

Workflow Logic (Graphviz)

Caption: Figure 1. Parallel synthesis workflow for generating 3 distinct sub-libraries from the tetrazole-aniline scaffold.

Experimental Protocols

Safety Note: Tetrazoles are generally stable but can be energetic. Avoid exposing the dry solid to temperatures >140°C or strong mechanical shock. Perform all reactions in a fume hood.

Protocol A: Amide Library Construction (Acylation)

Target: Amide analogs for GPCR/Kinase screening.

Rationale: The aniline is sterically hindered by the C2-methyl group and electronically deactivated by the tetrazole. Standard EDC/NHS coupling often fails. We utilize T3P (Propylphosphonic anhydride) or HATU for high-efficiency forcing conditions.

Reagents:

-

Scaffold: 0.2 M in DMF

-

Carboxylic Acids (Diversity Set): 0.25 M in DMF

-

Base: DIPEA (Diisopropylethylamine), neat

-

Coupling Agent: T3P (50% in EtOAc) or HATU (0.25 M in DMF)

Step-by-Step:

-

Dispense: Add 50 µL of Scaffold solution (10 µmol) to each well of a 96-well deep-well plate.

-

Add Diversity: Add 48 µL of Carboxylic Acid solution (12 µmol, 1.2 equiv).

-

Activate:

-

Option 1 (T3P): Add 20 µL DIPEA followed by 30 µL T3P solution.

-

Option 2 (HATU): Add 48 µL HATU solution followed by 10 µL DIPEA.

-

-

Incubate: Seal plate and shake at 60°C for 16 hours . (Heat is required to overcome steric hindrance of the 2,3-dimethyl pattern).

-

Workup (Scavenging):

-

Add 50 mg of Polymer-supported Trisamine (to scavenge excess acid/anhydride) and 50 mg Polymer-supported Isocyanate (to scavenge unreacted aniline, if high purity is critical).

-

Shake at RT for 4 hours.

-

-

Filter: Filter into a receiver plate.

-

Dry: Evaporate solvent (Genevac or SpeedVac).

-

Reconstitute: Dissolve in 100 µL DMSO for screening.

Protocol B: Reductive Amination

Target: Secondary amines for ion channel blockers.

Rationale: Secondary amines introduce a basic center, often improving solubility and providing a cationizable group for electrostatic interactions.

Reagents:

-

Scaffold: 0.2 M in DCE (Dichloroethane) with 1% Acetic Acid.

-

Aldehydes: 0.25 M in DCE.

-

Reducing Agent: STAB (Sodium Triacetoxyborohydride), solid or slurry.

Step-by-Step:

-

Dispense: Add 50 µL Scaffold solution (10 µmol) to the plate.

-

Add Diversity: Add 48 µL Aldehyde solution (12 µmol).

-

Imine Formation: Shake at RT for 2 hours. Note: The steric hindrance may slow imine formation; verify by LCMS for a pilot well.

-

Reduction: Add 15 mg solid STAB (approx 4 equiv) to each well.

-

Reaction: Shake at RT for 16 hours.

-

Quench: Add 50 µL 10% NaHCO3 (aq). Vortex vigorously.

-

Extraction: Remove aqueous layer (top) or use phase separator cartridges.

-

Dry: Evaporate organic phase.

Protocol C: Urea Synthesis

Target: Urea analogs for soluble epoxide hydrolase (sEH) or kinase inhibitors.

Step-by-Step:

-

Dispense: Add 50 µL Scaffold solution (10 µmol in DCM).

-

Add Diversity: Add 1.1 equiv of Isocyanate (R-NCO) in DCM.

-

Catalyst: Add 5 µL of Pyridine (optional, accelerates reaction).

-

Reaction: Shake at RT for 12 hours.

-

Scavenging: Add Polymer-supported Trisamine to remove excess isocyanate.

Quality Control & Validation

LC-MS Analysis Conditions

Due to the polarity of the tetrazole, standard C18 gradients may result in early elution.

-

Column: Waters XBridge Phenyl or C18, 2.1 x 50 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 2.5 minutes.

-

Detection: UV (254 nm) and ESI (+).

Expected Impurities

| Impurity | Origin | Solution |

| Unreacted Aniline | Steric hindrance prevents coupling. | Increase reaction temp to 60°C; use T3P. Use PS-Isocyanate scavenger. |

| Bis-acylation | Highly reactive acid chlorides (if used). | Avoid acid chlorides; use carboxylic acids + coupling agents. |

| Tetrazole Degradation | Harsh reduction (e.g., LiAlH4). | Avoid strong hydride donors; STAB is safe. |

Mechanism of Action Reference (Bioisosterism)

The 1,5-disubstituted tetrazole ring in this scaffold mimics the cis-amide bond geometry found in many bioactive peptides.

Caption: Figure 2. Comparison of cis-amide bond properties vs. the 1,5-tetrazole scaffold.

References

-

Beilstein Institut. (2024). Innovative Synthesis of Drug-like Molecules Using Tetrazole as Core Building Blocks. Beilstein Archives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4648490, 1-(3,5-dimethylphenyl)-1H-tetrazole. Retrieved from [Link]

-

ChemChart. (2025). 2,3-DIMETHYL-5-(1H-TETRAZOL-1-YL)ANILINE Properties and Suppliers. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Tetrazole Derivatives and their Biological Applications. Molecules. Retrieved from [Link]

Application Note: A Multi-faceted Analytical Approach for Monitoring the Synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

Abstract

This application note provides a comprehensive guide to the analytical techniques essential for monitoring the chemical synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, a key pharmaceutical intermediate. Effective in-process monitoring is critical for ensuring reaction completion, maximizing yield, controlling impurity profiles, and guaranteeing the final product's quality and safety.[1] We present detailed protocols for High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Fourier-Transform Infrared (FTIR) spectroscopy for rapid tracking of functional group transformations. This integrated analytical strategy provides researchers and drug development professionals with a robust framework for process control and optimization.

Introduction